

4-methyl-3-nitro-benzoic acid CAS number and IUPAC name

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Compound of Interest

Compound Name: MNBA (4-methyl-3-nitro-benzoic acid)

Cat. No.: B1191803

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Technical Guide: 4-Methyl-3-nitrobenzoic Acid Executive Summary

This document provides a comprehensive technical overview of 4-methyl-3-nitrobenzoic acid (CAS No: 96-98-0), a versatile chemical intermediate with significant applications in pharmaceutical synthesis and cancer research. This guide details its chemical identity, physicochemical properties, relevant experimental protocols, and its notable biological activity as an inhibitor of cancer cell migration. The information is structured to support advanced research and development activities.

Chemical Identity and Properties

4-Methyl-3-nitrobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with a methyl, a nitro, and a carboxyl group. Its structure lends it to a variety of chemical transformations, making it a valuable precursor in organic synthesis.

IUPAC Name: 4-methyl-3-nitrobenzoic acid^[1] CAS Number: 96-98-0^{[2][3][4][5]}

Physicochemical Data

The key physical and chemical properties of 4-methyl-3-nitrobenzoic acid are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₄	[2] [3] [4] [5]
Molecular Weight	181.15 g/mol	[3] [5] [6]
Appearance	White to light yellow crystalline powder or prismatic crystals	[7] [8]
Melting Point	187-190 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[8]
LogP	2.35	[2]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-methyl-3-nitrobenzoic acid. The following table summarizes key spectral features.

Technique	Data Highlights	Source(s)
¹ H NMR	Spectra available for review. Key signals correspond to the aromatic protons, the methyl group protons, and the carboxylic acid proton.	[7] [9]
IR Spectroscopy	FTIR and FT-Raman spectra have been recorded. Characteristic peaks for C=O (carboxyl), N-O (nitro), C-N, and aromatic C-H stretches are present.	[7]
Mass Spectrometry	Molecular ion peak consistent with the molecular weight of 181.15 g/mol .	[7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for the synthesis and analysis of 4-methyl-3-nitrobenzoic acid.

Synthesis: Nitration of 4-Methylbenzoic Acid

4-Methyl-3-nitrobenzoic acid is commonly synthesized via the electrophilic aromatic substitution (nitration) of 4-methylbenzoic acid (p-toluic acid).

Materials:

- 4-methylbenzoic acid (p-toluic acid)
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Crushed Ice
- Deionized Water
- Ethanol

Procedure:

- **Cooling:** In a round-bottomed flask equipped with a magnetic stirrer, add 4-methylbenzoic acid to an excess of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
- **Preparation of Nitrating Mixture:** Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled vessel.
- **Nitration:** Add the cold nitrating mixture dropwise to the stirred solution of 4-methylbenzoic acid. The temperature must be maintained below 15 °C throughout the addition to prevent over-nitration and side-product formation.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir for an additional 15-30 minutes at room temperature.

- **Quenching:** Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will cause the crude product to precipitate out of the solution.
- **Isolation:** Isolate the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual acids.
- **Purification:** The crude product can be purified by recrystallization from ethanol to yield pure 4-methyl-3-nitrobenzoic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of 4-methyl-3-nitrobenzoic acid in biological matrices, specifically mouse serum.

Instrumentation & Conditions:

- **HPLC System:** Standard HPLC with UV detector.
- **Column:** Intertex C₁₈ (150 mm × 4.6 mm, 5 μm)[8]
- **Mobile Phase:** A 50:50 (v/v) mixture of phosphoric acid (pH adjusted to 3.0) and acetonitrile. [8] For MS compatibility, formic acid can be substituted for phosphoric acid.[2]
- **Flow Rate:** 1.0 mL/min[8]
- **Column Temperature:** 25 °C[8]
- **Detection:** UV at 230 nm[8]
- **Injection Volume:** 20 μL

Sample Preparation (Serum):

- **Protein Precipitation:** Add acetonitrile to the serum sample to precipitate proteins.
- **Centrifugation:** Vortex the mixture and then centrifuge to pellet the precipitated proteins.

- Extraction: Collect the supernatant containing the analyte.
- Analysis: Inject the supernatant directly into the HPLC system.

Applications in Drug Development & Research

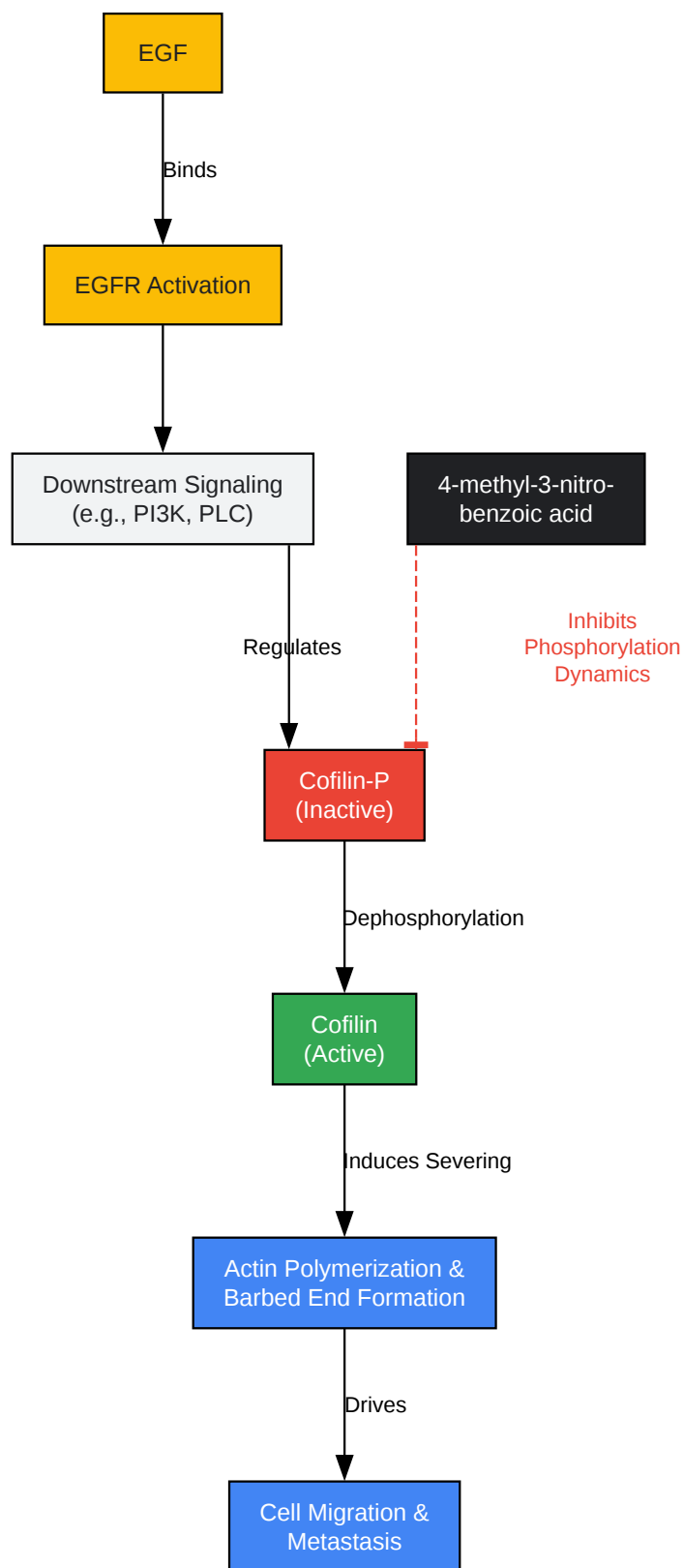
4-Methyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. More recently, it has been identified as a compound of interest in oncology for its anti-metastatic properties.

Inhibition of Cancer Cell Migration

Research has demonstrated that 4-methyl-3-nitrobenzoic acid is a potent inhibitor of cancer cell chemotaxis. A study on non-small cell lung cancer (NSCLC) cells found that the compound significantly inhibits cell migration induced by Epidermal Growth Factor (EGF). This inhibitory effect is attributed to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, both of which are critical processes for cell motility. This finding suggests its potential for development as a novel anti-metastasis drug.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGF-induced signaling pathway leading to cell migration and highlights the inhibitory action of 4-methyl-3-nitrobenzoic acid. EGF binding to its receptor (EGFR) activates downstream pathways, including those that regulate the actin-binding protein cofilin. Active (dephosphorylated) cofilin severs actin filaments, creating free barbed ends for rapid actin polymerization, which drives the protrusion of the cell membrane (lamellipodia) and facilitates cell movement. 4-Methyl-3-nitrobenzoic acid disrupts this process by inhibiting the necessary phosphorylation changes in cofilin.



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Caption: EGF signaling pathway leading to cell migration and inhibition by 4-methyl-3-nitrobenzoic acid.

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